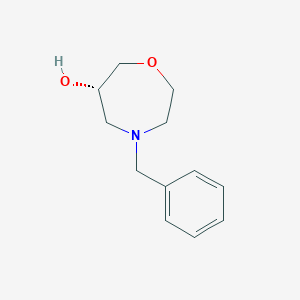
(S)-4-Benzyl-1,4-oxazepan-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Benzyl-1,4-oxazepan-6-OL, also known as (S)-Benzoxazoline, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, material science, and drug discovery. It is a highly versatile molecule that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the development of new materials. In recent years, (S)-Benzoxazoline has become an important tool in the field of drug discovery due to its ability to modulate the activity of a number of biological targets. This article will discuss the synthesis of (S)-Benzoxazoline, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Environmental Impact and Removal
Benzodiazepines, including related compounds, have been identified as emerging environmental contaminants. Research highlights their presence in wastewater and surface waters, indicating the need for effective removal strategies in water treatment processes. The study by Kosjek et al. (2012) investigates the occurrence, removal efficiencies, and transformation products of benzodiazepines during water treatment, providing insights into their environmental fate and the effectiveness of various treatment methods (Kosjek et al., 2012).
Synthetic Approaches and Applications
Benzodiazepines and benzoxazepines serve as key scaffolds in medicinal chemistry, offering a wide range of biological activities. Ibrahim (2011) discusses synthetic methodologies for benzodiazepines, quinoxalines, and benzodiazepines, highlighting their significance in drug discovery and development (Ibrahim, 2011). Similarly, Stefaniak and Olszewska (2021) review the synthesis and pharmacological properties of 1,5-benzoxazepine derivatives, underscoring their potential in addressing various health disorders, including neurological diseases (Stefaniak & Olszewska, 2021).
Propiedades
IUPAC Name |
(6S)-4-benzyl-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLCDHCXXQFNQ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](CN1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-1,4-oxazepan-6-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)



![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)




![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
